molecular formula C22H25ClN2OS B10924268 N'~2~-[(Z)-1-(1-Adamantyl)ethylidene]-3-chloro-6-methyl-1-benzothiophene-2-carbohydrazide

N'~2~-[(Z)-1-(1-Adamantyl)ethylidene]-3-chloro-6-methyl-1-benzothiophene-2-carbohydrazide

Cat. No.: B10924268
M. Wt: 401.0 g/mol
InChI Key: KTYHVEHLSXZOMF-CFRMEGHHSA-N
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Description

N’~2~-[(Z)-1-(1-Adamantyl)ethylidene]-3-chloro-6-methyl-1-benzothiophene-2-carbohydrazide is a complex organic compound that features a unique adamantyl group, a benzothiophene ring, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~-[(Z)-1-(1-Adamantyl)ethylidene]-3-chloro-6-methyl-1-benzothiophene-2-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the adamantyl derivative, followed by the introduction of the benzothiophene ring and the carbohydrazide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N’~2~-[(Z)-1-(1-Adamantyl)ethylidene]-3-chloro-6-methyl-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N’~2~-[(Z)-1-(1-Adamantyl)ethylidene]-3-chloro-6-methyl-1-benzothiophene-2-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers are exploring its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N’~2~-[(Z)-1-(1-Adamantyl)ethylidene]-3-chloro-6-methyl-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The adamantyl group may enhance its binding affinity to certain proteins or enzymes, while the benzothiophene ring can interact with various biological receptors. The carbohydrazide moiety may play a role in modulating the compound’s overall activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-1-(1-Adamantyl)ethylideneamino]-3-chloro-6-methyl-1-benzothiophene-2-carboxamide
  • N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide

Uniqueness

N’~2~-[(Z)-1-(1-Adamantyl)ethylidene]-3-chloro-6-methyl-1-benzothiophene-2-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantyl group, in particular, enhances its stability and potential for interaction with biological targets, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H25ClN2OS

Molecular Weight

401.0 g/mol

IUPAC Name

N-[(Z)-1-(1-adamantyl)ethylideneamino]-3-chloro-6-methyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C22H25ClN2OS/c1-12-3-4-17-18(5-12)27-20(19(17)23)21(26)25-24-13(2)22-9-14-6-15(10-22)8-16(7-14)11-22/h3-5,14-16H,6-11H2,1-2H3,(H,25,26)/b24-13-

InChI Key

KTYHVEHLSXZOMF-CFRMEGHHSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)N/N=C(/C)\C34CC5CC(C3)CC(C5)C4)Cl

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NN=C(C)C34CC5CC(C3)CC(C5)C4)Cl

Origin of Product

United States

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